

discovery and initial characterization of nephroblastoma overexpressed protein

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An In-depth Technical Guide on the Discovery and Initial Characterization of Nephroblastoma Overexpressed (NOV/CCN3) Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nephroblastoma Overexpressed (NOV) protein, now formally known as CCN3, is a matricellular protein that plays a pivotal role in a diverse range of biological processes, including cell proliferation, differentiation, adhesion, and migration.^{[1][2]} Its discovery marked a significant step in understanding the complex signaling networks that govern tissue development and disease, particularly in the context of cancer.^{[3][4]} This technical guide provides a comprehensive overview of the seminal findings related to the discovery and initial characterization of NOV/CCN3, with a focus on the foundational data and experimental methodologies that have shaped our understanding of this multifaceted protein.

Discovery of NOV/CCN3

The journey to identify NOV began with studies on avian nephroblastomas, a model for the pediatric kidney cancer known as Wilms' tumor.^[4] Researchers observed that the myeloblastosis-associated virus (MAV) could induce these tumors in chickens.^{[4][5][6]} Through subtractive hybridization and differential screening of cDNA libraries from MAV-induced nephroblastomas, a novel gene was identified that was consistently overexpressed in these

tumor cells compared to their normal counterparts.[4] This gene was aptly named nephroblastoma overexpressed, or NOV.[4]

Subsequent analysis revealed that NOV was the third member of a growing family of structurally related secreted proteins, which included Cysteine-rich angiogenic inducer 61 (CYR61/CCN1) and Connective Tissue Growth Factor (CTGF/CCN2).[3][7] This led to the establishment of the CCN family of proteins, an acronym derived from its first three members. [3][6][7] The official nomenclature for NOV is now CCN3.[7][8]

Initial Characterization of NOV/CCN3 Protein

The initial characterization of NOV/CCN3 focused on its structure, expression patterns, and fundamental biological functions. These early studies provided the first insights into its role as a regulatory protein.

Molecular Structure

The human NOV/CCN3 protein is a secreted, cysteine-rich matricellular protein.[2][7] It has a modular structure composed of four distinct domains:[2][7][9]

- Insulin-like Growth Factor Binding Protein (IGFBP) domain: An N-terminal domain with homology to IGFBPs.
- von Willebrand factor type C (vWC) domain: Involved in protein-protein interactions and oligomerization.
- Thrombospondin type 1 (TSP-1) repeat: A motif known to interact with components of the extracellular matrix.
- C-terminal (CT) domain: Contains a cysteine-knot motif, often involved in dimerization and receptor binding.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of NOV/CCN3.

Parameter	Observation	Reference
Full-Length Protein Size (Human)	Predicted: 44 kDa; Secreted (glycosylated): 54 kDa	[7]
Amino Acid Count (Human)	357 amino acids	[7]
Truncated Isoform Size	~30-32 kDa (amino-truncated)	[3]
Sequence Identity (Rat vs. Mouse)	90%	[10]
Sequence Identity (Rat vs. Human)	80%	[10]

Tissue/Cell Line	Expression Level of NOV/CCN3 mRNA	Reference
Rat Tissues		
Brain	High	[10]
Lung	High	[10]
Skeletal Muscle	High	[10]
Heart	Detected	[10]
Kidney	Detected	[10]
Liver	Detected	[10]
Spleen	Detected	[10]
Thymus	Detected	[10]
Human Cell Lines		
U87 (Glioblastoma)	Expressed	[10] [11]
293 (Embryonic Kidney)	Expressed	[10] [11]
T98G (Glioblastoma)	Expressed	[10] [11]
SK-N-MC (Neuroblastoma)	Expressed	[10] [11]
Hs683 (Glioma)	Expressed	[10] [11]
HepG2 (Hepatocellular Carcinoma)	Not Detected	[10] [11]
HL60 (Promyelocytic Leukemia)	Not Detected	[10] [11]
THP1 (Acute Monocytic Leukemia)	Not Detected	[10] [11]
Jurkat (T-cell Leukemia)	Not Detected	[10] [11]

Experimental Protocols

Detailed methodologies were crucial for the discovery and initial characterization of NOV/CCN3. The following sections outline the key experimental protocols employed in these seminal studies.

cDNA Library Construction and Screening

Objective: To identify genes that are differentially expressed in MAV-induced nephroblastomas.

Methodology:

- **RNA Extraction:** Total RNA was extracted from both MAV-induced nephroblastoma tissue and normal chicken kidney tissue. Poly(A)+ mRNA was then purified.
- **cDNA Synthesis:** First-strand cDNA was synthesized from the poly(A)+ mRNA using reverse transcriptase and an oligo(dT) primer. Second-strand synthesis was then performed to create double-stranded cDNA.
- **Library Construction:** The double-stranded cDNA was ligated into a suitable vector, such as a plasmid or lambda phage, to generate a cDNA library.
- **Differential Screening:**
 - Duplicate filters containing identical sets of cDNA clones from the nephroblastoma library were prepared.
 - One filter was hybridized with a radiolabeled cDNA probe generated from the nephroblastoma mRNA.
 - The other filter was hybridized with a radiolabeled cDNA probe generated from normal kidney mRNA.
 - Clones that showed a strong hybridization signal with the nephroblastoma probe but a weak or no signal with the normal kidney probe were selected as candidates for overexpressed genes.
- **Clone Isolation and Sequencing:** The selected clones were isolated, and the cDNA inserts were sequenced to identify the corresponding gene, which in this case was NOV.

Northern Blot Analysis

Objective: To determine the expression levels and transcript size of NOV mRNA in various tissues and cell lines.

Methodology:

- **RNA Extraction:** Total RNA was extracted from the desired tissues or cells.
- **Gel Electrophoresis:** A specific amount of total RNA (typically 10-20 µg) was separated by size on a denaturing agarose gel containing formaldehyde.
- **RNA Transfer:** The separated RNA was transferred from the gel to a nylon or nitrocellulose membrane via capillary action.
- **Hybridization:** The membrane was incubated with a radiolabeled single-stranded DNA or RNA probe specific for the NOV gene.
- **Detection:** The membrane was washed to remove the unbound probe, and the hybridized probe was detected by autoradiography. The intensity of the resulting band provided a semi-quantitative measure of NOV mRNA expression, and its position relative to RNA size markers indicated the transcript size.

Western Blot Analysis

Objective: To detect and characterize the NOV/CCN3 protein in cell lysates and conditioned media.

Methodology:

- **Protein Extraction:** For cellular protein, cells were lysed in a buffer containing detergents and protease inhibitors. For secreted protein, conditioned media from cell cultures was collected.
- **Protein Quantification:** The total protein concentration in the lysates was determined using a standard protein assay (e.g., Bradford or BCA assay).
- **SDS-PAGE:** A specific amount of protein (typically 20-50 µg) was denatured and separated by size on a polyacrylamide gel containing sodium dodecyl sulfate (SDS).

- **Protein Transfer:** The separated proteins were transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
- **Immunodetection:**
 - The membrane was blocked to prevent non-specific antibody binding.
 - The membrane was incubated with a primary antibody specific for the NOV/CCN3 protein.
 - After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
- **Detection:** A chemiluminescent substrate was added to the membrane, and the light emitted from the reaction was detected on X-ray film or with a digital imager. The size of the detected protein was determined by comparison to protein molecular weight standards.

Cell Proliferation Assay

Objective: To assess the effect of recombinant NOV/CCN3 protein on the proliferation of cultured cells.

Methodology:

- **Cell Seeding:** Cells, such as 3T3 fibroblasts, were seeded at a low density in multi-well plates.
- **Treatment:** After allowing the cells to attach, the culture medium was replaced with a medium containing various concentrations of purified recombinant NOV/CCN3 protein. Control wells received the vehicle alone.
- **Incubation:** The cells were incubated for a defined period (e.g., 24-72 hours).
- **Proliferation Measurement:** Cell proliferation was quantified using one of several methods:
 - **Direct Cell Counting:** Cells were detached and counted using a hemocytometer or an automated cell counter.

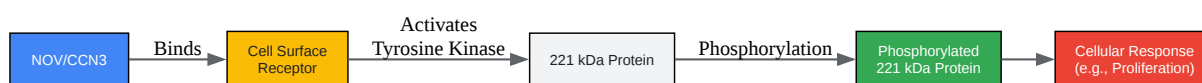
- MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
- BrdU Incorporation: This assay measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells, which is detected using an anti-BrdU antibody.
- Data Analysis: The results from the treated wells were compared to the control wells to determine the effect of NOV/CCN3 on cell proliferation.

Signaling Pathways and Molecular Interactions

Initial studies began to unravel the complex signaling functions of NOV/CCN3, suggesting its involvement in multiple pathways.

Tyrosine Phosphorylation

One of the early functional insights was the observation that treatment of 3T3 fibroblasts with recombinant NOV/CCN3 protein led to the tyrosine phosphorylation of a 221 kDa protein.[10][11] This suggested that NOV/CCN3 could act as a growth factor for certain cells, binding to a specific cell surface receptor and activating an intracellular signaling cascade involving tyrosine kinases.[10][11]

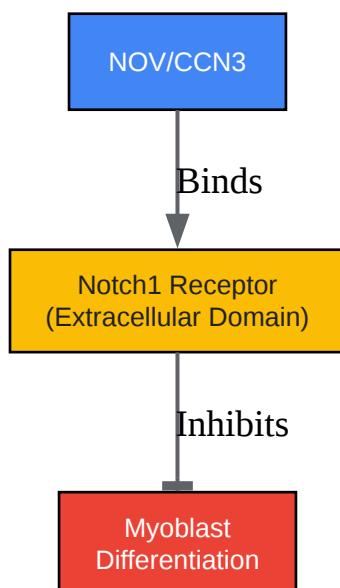


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Initial proposed signaling pathway of NOV/CCN3 leading to tyrosine phosphorylation.

Interaction with the Notch Signaling Pathway

Later initial studies also pointed towards an interaction between NOV/CCN3 and the Notch signaling pathway. It was found that NOV/CCN3 could associate with the extracellular domain of the Notch1 receptor, leading to the inhibition of myoblast differentiation.[2]

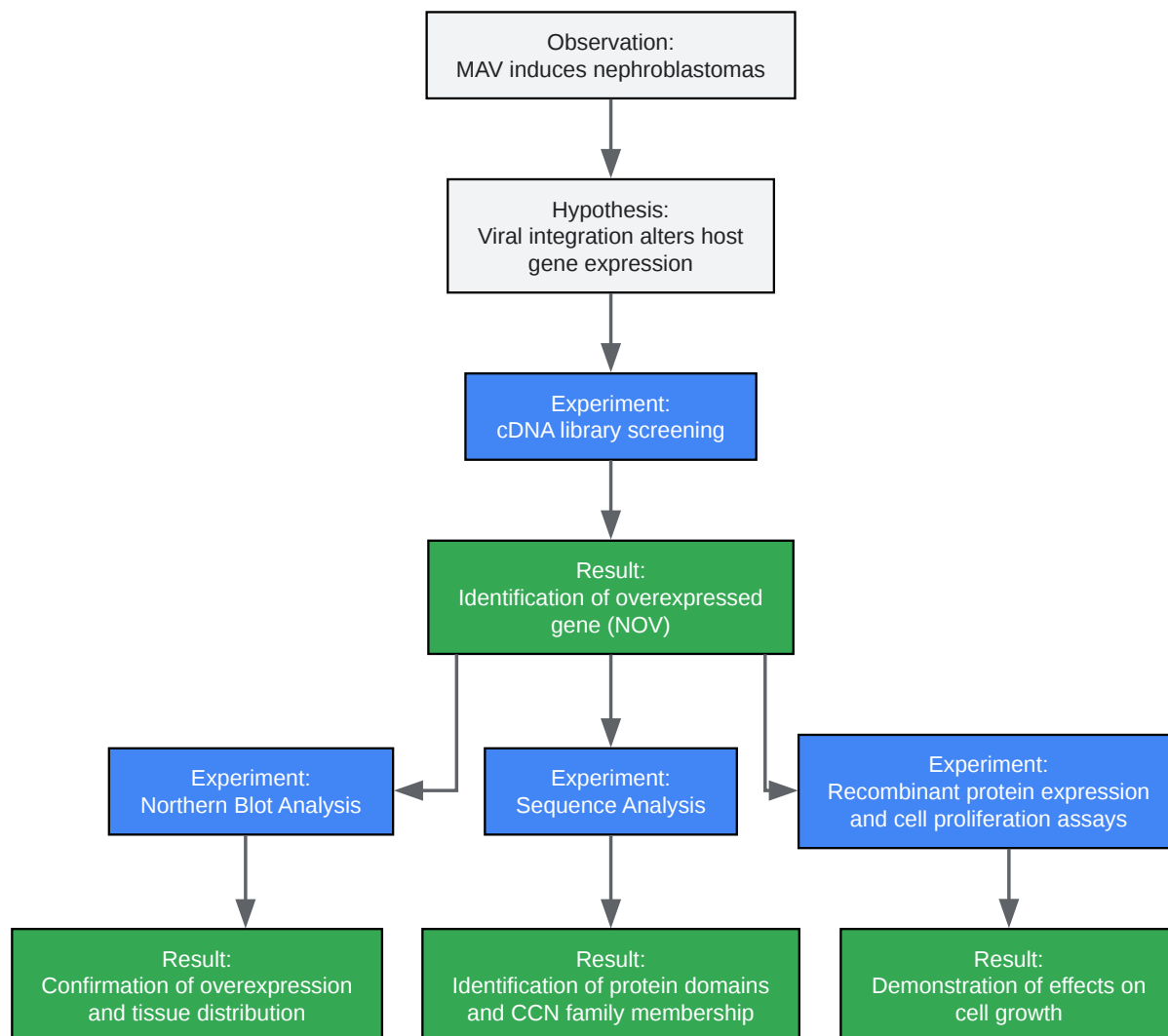


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Interaction of NOV/CCN3 with the Notch1 receptor.

Experimental Workflow for Discovery

The logical flow of experiments that led to the discovery and initial characterization of NOV/CCN3 can be visualized as follows:



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Workflow of the discovery and initial characterization of NOV/CCN3.

Conclusion

The discovery and initial characterization of Nephroblastoma Overexpressed (NOV/CCN3) protein laid the groundwork for a new field of research into the CCN family of matricellular proteins. The early findings, from its identification in a cancer model to the initial elucidation of its structure and function, have paved the way for our current understanding of its complex roles in health and disease. The experimental approaches detailed in this guide remain

fundamental to the study of novel proteins and their functions. Continued research into NOV/CCN3 and its signaling pathways holds significant promise for the development of novel therapeutic strategies for a variety of pathologies, including cancer and fibrotic diseases.

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